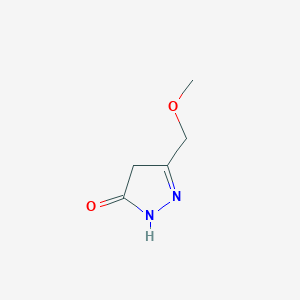

3-(methoxymethyl)-1H-pyrazol-5(4H)-one

Description

Historical Context and Significance of the Pyrazolone (B3327878) Core

The history of pyrazolones is deeply rooted in the development of modern medicinal chemistry. The journey began in 1883 when German chemist Ludwig Knorr, through a condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine, first synthesized a pyrazolone derivative. sigmaaldrich.com This pioneering work led to the introduction of Antipyrine (Phenazone), one of the earliest synthetic analgesics and antipyretics, which marked the beginning of the pyrazolone class of pharmaceuticals. sigmaaldrich.com

Since this initial discovery, the pyrazolone core has proven to be a "privileged scaffold," a term used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets. evitachem.comresearchgate.net This versatility has led to the development of a multitude of pyrazolone derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties. evitachem.combldpharm.com Beyond pharmaceuticals, pyrazolone derivatives are integral to the dye industry. They function as coupling components in the synthesis of azopyrazolones, a significant sub-family of azo dyes responsible for vibrant colors like tartrazine (B75150) (Yellow 2G) and Mordant Red 19. sigmaaldrich.com The enduring relevance of the pyrazolone core, from 19th-century analgesics to modern materials science, underscores its fundamental importance in synthetic chemistry.

Structural Features and Unique Chemical Properties of the 1H-Pyrazol-5(4H)-one Scaffold

The 1H-pyrazol-5(4H)-one scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group, which can be chemically described as a lactam ring. sigmaaldrich.combldpharm.com Its structure is characterized by a unique electronic arrangement that gives rise to several key chemical properties.

One of the most defining features of pyrazol-5-ones is tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For unsubstituted or N-substituted pyrazol-5-ones, three principal tautomeric forms can exist: the CH form (the nominal 1H-pyrazol-5(4H)-one), the OH form (a 5-hydroxypyrazole), and the NH form. The equilibrium between these forms is influenced by the solvent, temperature, and the nature of substituents on the ring.

Another critical feature is the presence of an "active methylene (B1212753) group" at the C4 position in the CH tautomer. The protons on this carbon are acidic due to the electron-withdrawing effects of the two adjacent carbonyl and imine groups. This makes the C4 position a potent nucleophile after deprotonation, rendering it highly reactive toward a wide range of electrophiles. mdpi.com This reactivity is frequently exploited in synthesis, for instance, in Knoevenagel condensation reactions with aldehydes and ketones to form 4-alkylidene derivatives. mdpi.com

The general synthesis of the 1H-pyrazol-5(4H)-one ring is most commonly achieved via the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation reaction between a β-ketoester and hydrazine (B178648) or its derivatives. sigmaaldrich.com This robust and versatile reaction has been the foundation for accessing a vast library of pyrazolone compounds for over a century.

Positioning of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one within Pyrazolone Chemistry

Within the extensive family of pyrazolones, 3-(methoxymethyl)-1H-pyrazol-5(4H)-one emerges as a distinct derivative. Its structure conforms to the fundamental 1H-pyrazol-5(4H)-one scaffold, featuring a methoxymethyl (-CH₂OCH₃) substituent at the C3 position. This substitution precludes the possibility of an enol tautomer involving the C3 position, but the principal CH/NH tautomerism common to the scaffold remains.

The synthesis of this specific molecule follows the classical Knorr cyclocondensation pathway. The established method for producing the analogous 3-methyl-1H-pyrazol-5(4H)-one involves the reaction of ethyl acetoacetate with hydrazine hydrate (B1144303). mdpi.com By logical extension, the synthesis of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one requires a β-ketoester with a methoxymethyl group in place of the methyl group. The appropriate precursor for this reaction is an ester of 4-methoxy-3-oxobutanoic acid. The reaction with hydrazine hydrate leads to the formation of the heterocyclic ring, yielding the target compound.

The introduction of the methoxymethyl group, which contains an ether linkage, modifies the polarity and hydrogen-bonding capabilities of the molecule compared to its simple alkyl counterparts. This functional group offers a potential site for further chemical modification and can influence the molecule's solubility and interaction with biological systems.

Below are the key properties of the target compound and its principal synthetic precursor.

| Identifier | Value |

|---|---|

| Compound Name | 3-(methoxymethyl)-1H-pyrazol-5(4H)-one |

| CAS Number | 264209-20-3 |

| Molecular Formula | C₅H₈N₂O₂ |

| Molecular Weight | 128.13 g/mol |

| Identifier | Value |

|---|---|

| Precursor Name | Methyl 4-methoxy-3-oxobutanoate |

| Role | β-Ketoester for cyclocondensation |

| Molecular Formula | C₆H₁₀O₄ |

| Molecular Weight | 146.14 g/mol |

Scope and Objectives of the Research Outline

The objective of this article is to provide a focused and scientifically rigorous examination of the chemical compound 3-(methoxymethyl)-1H-pyrazol-5(4H)-one. The scope is strictly limited to the foundational chemical principles and context of this molecule. The preceding sections have established the historical and structural context of the broader pyrazolone family, which is essential for understanding the specific properties of the title compound. The article has detailed the significance of the pyrazolone core, the key structural and reactive features of the 1H-pyrazol-5(4H)-one scaffold, and has situated 3-(methoxymethyl)-1H-pyrazol-5(4H)-one within this framework by outlining its structure and established synthetic logic. The content adheres to a purely chemical and structural discussion, providing a concise and authoritative overview based on established principles of heterocyclic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-9-3-4-2-5(8)7-6-4/h2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVFWXLMAORXGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NNC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxymethyl 1h Pyrazol 5 4h One and Its Precursors

Classical Approaches to Pyrazolone (B3327878) Synthesis and Adaptations for Methoxymethyl Substitution

The foundational methods for constructing the pyrazolone core have been adapted to produce the 3-(methoxymethyl) derivative, primarily by using a precursor that already contains the required methoxymethyl moiety.

The most prevalent and classical method for synthesizing 5-pyrazolones is the Knorr pyrazole (B372694) synthesis, which involves the condensation reaction between a β-keto ester and a hydrazine (B178648). nih.govslideshare.netslideshare.net In this [2+3] cyclocondensation, the 1,3-dicarbonyl compound reacts with hydrazine hydrate (B1144303) to form the heterocyclic pyrazolone ring. nih.govjk-sci.com

To obtain 3-(methoxymethyl)-1H-pyrazol-5(4H)-one, a specific β-keto ester is required as the starting material: ethyl 4-methoxy-3-oxobutanoate . chemicalbook.comnih.govsigmaaldrich.com The reaction proceeds via the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the final pyrazolone product. The methoxymethyl group of the ester becomes the substituent at the C3 position of the resulting pyrazolone. The reaction is typically carried out under acidic or basic conditions and can be facilitated by heating. nih.govnih.gov

Reaction Scheme for Knorr Synthesis of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one:

Table 1: Example Reaction Parameters for Knorr Pyrazolone Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Ref |

| β-Keto Ester | Hydrazine | Acid or Base / Ethanol | Reflux | 3-Substituted-1H-pyrazol-5(4H)-one | nih.gov |

| Ethyl Acetoacetate (B1235776) | Phenylhydrazine | Acetic Acid | Heating | Edaravone | jocpr.com |

Another fundamental approach to forming the pyrazole ring is through [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. nih.govtandfonline.com This method typically involves the reaction of a 1,3-dipole, such as a nitrile imine (generated in situ from a hydrazonoyl halide), with a dipolarophile, which is a molecule containing a double or triple bond (an alkene or alkyne). nih.govorganic-chemistry.org

For the synthesis of a pyrazolone like 3-(methoxymethyl)-1H-pyrazol-5(4H)-one, this strategy is less direct than the Knorr condensation. The approach would require a dipolarophile containing an ester or a related group that can be converted to the ketone of the pyrazolone tautomer. The methoxymethyl group would need to be present on the nitrile imine component to become the C3 substituent. While a powerful tool for creating substituted pyrazoles, specific examples leading directly to this pyrazolone are not as common as the β-keto ester condensation method. nih.govbeilstein-journals.org

Strategies for Introducing the Methoxymethyl Moiety at Position 3

The introduction of the C3-methoxymethyl group is the defining feature of the target compound's synthesis. This can be accomplished either by functionalizing a pre-existing pyrazolone ring or, more commonly, by using a starting material that already contains the desired group.

Direct functionalization of the C3 position of an unsubstituted pyrazolone ring is inherently difficult due to the position's low reactivity towards electrophilic or nucleophilic substitution. scholaris.canih.gov Therefore, this strategy typically relies on a pre-existing functional group at the C3 position, which is then converted to the methoxymethyl moiety.

One plausible, albeit multi-step, pathway involves using 3-(chloromethyl)-1H-pyrazol-5(4H)-one as an intermediate. This chloro-derivative can be synthesized and subsequently undergo a nucleophilic substitution reaction with sodium methoxide (B1231860) to yield the desired 3-(methoxymethyl) product. nih.govacs.org This approach separates the pyrazolone ring formation from the introduction of the specific side chain.

Table 2: Functionalization Approach via Nucleophilic Substitution

| Starting Material | Reagent | Product | Reaction Type | Ref |

| 3-(chloromethyl)pyrazole derivative | Sodium Methoxide (CH₃ONa) | 3-(methoxymethyl)pyrazole derivative | Nucleophilic Substitution | nih.gov |

The most efficient and widely used strategy is to employ a "building block" approach, where the key precursor already contains the methoxymethyl group. As mentioned in section 2.1.1, the premier building block for this synthesis is ethyl 4-methoxy-3-oxobutanoate . nih.gov

Synthesis of the Key Building Block:

This method is advantageous as it ensures the methoxymethyl group is placed regioselectively at the desired C3 position of the final pyrazolone ring.

Modern Synthetic Techniques and Catalytic Systems

Modern organic synthesis has sought to improve upon classical methods by introducing catalytic systems and more efficient reaction protocols, such as one-pot, multi-component reactions. nih.govbeilstein-journals.org These techniques aim to increase yields, reduce reaction times, and improve the environmental profile of the synthesis.

For pyrazolone synthesis, various catalysts have been explored. These include:

Brønsted acids: Such as silica (B1680970) sulfuric acid, which can effectively catalyze the condensation reaction. pnu.ac.ir

Transition metal catalysts: Copper- and silver-based catalysts have been employed in cycloaddition and coupling reactions to form pyrazole rings. researchgate.netmdpi.com

Phase-transfer catalysts: These can be used to facilitate reactions between reactants in different phases, which is particularly useful in alkylation reactions on the pyrazolone ring. acs.org

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form the product, represent a highly efficient modern strategy. A four-component reaction involving an alcohol (oxidized in situ to an aldehyde), malononitrile, a β-keto ester (like ethyl acetoacetate), and a hydrazine can produce complex pyranopyrazole systems, demonstrating the power of MCRs in heterocyclic synthesis. nih.gov Adapting such a strategy could provide a rapid, one-pot route to functionalized 3-(methoxymethyl)-1H-pyrazol-5(4H)-one derivatives.

Green Chemistry Approaches in Pyrazolone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazolones to minimize environmental impact. researchgate.net These approaches focus on the use of environmentally benign solvents (such as water or ethanol-water mixtures), catalyst-free conditions, or the use of recyclable catalysts. researchgate.net For the synthesis of pyrazolones, green methods often involve one-pot reactions where multiple steps are combined without isolating intermediates, thus saving time, energy, and reducing waste. researchgate.net While specific green chemistry protocols for 3-(methoxymethyl)-1H-pyrazol-5(4H)-one are not extensively detailed, the general methodologies for pyrazolone synthesis are readily adaptable. For instance, the reaction of β-ketoesters with hydrazine can be performed in water, which serves as a green solvent. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a significant tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and drastically reduced reaction times compared to conventional heating methods. researchgate.netresearchgate.net The synthesis of pyrazolones from β-ketoesters and hydrazines is particularly amenable to microwave irradiation. scielo.brpsu.edu This high-speed technique typically involves irradiating a mixture of the β-ketoester (such as methyl 4-methoxyacetoacetate) and a hydrazine derivative. scielo.br The uniform and rapid heating provided by microwaves can complete the reaction in minutes, whereas conventional methods might require several hours. researchgate.net

The efficiency of microwave-assisted synthesis is highlighted in the preparation of various pyrazolone derivatives. This method not only accelerates the reaction but also often improves the regioselectivity of the cyclization process. scielo.br

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazolone Synthesis (General) This table presents generalized data for the synthesis of pyrazolones from β-ketoesters and hydrazines to illustrate the advantages of microwave assistance.

| Method | Reactants | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional | Ethyl acetoacetate, Phenylhydrazine | Ethanol | 3-4 hours | 85-90% | rjpbcs.com |

| Microwave | Ethyl acetoacetate, Phenylhydrazine | None | 1.5-3.0 min | 90-95% | scielo.br |

| Microwave | Various β-ketoesters, Hydrazines | None | 2-5 min | 85-96% | scielo.br |

Solvent-Free Reaction Conditions

Conducting reactions under solvent-free, or "neat," conditions is a cornerstone of green chemistry, as it eliminates solvent waste, which is a major contributor to environmental pollution from chemical processes. rsc.orgnih.gov The synthesis of pyrazolones from β-ketoesters and hydrazines can be efficiently performed under solvent-free conditions, often coupled with microwave irradiation. scielo.brscielo.br This approach involves directly mixing the reactants and heating them, which leads to a highly efficient, simple, and environmentally friendly protocol. scielo.brmdpi.com

In a typical solvent-free procedure, the β-ketoester and hydrazine are mixed and heated, either conventionally or using microwaves. The reaction proceeds rapidly to form the pyrazolone product, which often solidifies upon cooling and can be purified by simple recrystallization, avoiding complex work-up procedures. scielo.brrsc.org This methodology is highly practical for the large-scale synthesis of pyrazolone derivatives. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing costs and environmental impact. For the synthesis of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one and its precursor, several parameters can be adjusted.

In the synthesis of the precursor, methyl 4-methoxyacetoacetate, careful control of temperature (e.g., 15–25°C) and the molar ratios of reactants like sodium hydride and methanol (B129727) can significantly improve yields. The choice of solvent can also play a role; for example, using tetrahydrofuran (B95107) (THF) is common in procedures involving sodium hydride. chemicalbook.com

For the final cyclization step to form the pyrazolone, optimization involves comparing different energy sources (conventional heating vs. microwave), the use of catalysts, and the presence or absence of a solvent. As indicated by general studies on pyrazolone synthesis, moving from conventional heating in a solvent to solvent-free microwave irradiation can dramatically reduce reaction times from hours to minutes and increase yields. scielo.br

Table 2: Optimization of Precursor (Methyl 4-methoxyacetoacetate) Synthesis Data is based on the synthesis from methyl 4-chloroacetoacetate.

| Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sodium Hydride | Tetrahydrofuran | 20 | 30 min | ~93% | chemicalbook.com |

| Sodium Methoxide | Acetonitrile | 68-70 | ~30 min | ~92% | chemicalbook.com |

| Sodium Hydride / Potassium Methoxide | Tetrahydrofuran | 20-25 | 4-15 hours | High (not specified) | google.com |

The data clearly shows that high yields of the precursor can be obtained under various conditions, and the choice of methodology may depend on factors like reagent availability, cost, and desired reaction time. Further optimization for the synthesis of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one would involve applying these optimized precursor conditions followed by a systematic study of the microwave-assisted, solvent-free cyclization with hydrazine.

Tautomerism and Electronic Structure of 3 Methoxymethyl 1h Pyrazol 5 4h One

Investigation of Keto-Enol Tautomerism in the Pyrazol-5(4H)-one Ring

Pyrazol-5(4H)-ones can undergo keto-enol tautomerism, resulting in three potential forms: the CH form (keto), the OH form (enol), and the NH form (a second keto form). researchgate.net The equilibrium between these tautomers is influenced by various factors, including the nature of substituents on the pyrazole (B372694) ring and the solvent used. researchgate.netmdpi.com

CH Form (Keto): 3-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one

OH Form (Enol): 3-(methoxymethyl)-1H-pyrazol-5-ol

NH Form (Keto): 5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one

Studies on related 1-substituted pyrazol-5-ones have shown that in nonpolar solvents, the CH form tends to predominate. In contrast, aqueous solutions often favor a mixture of the NH and OH forms. researchgate.net Theoretical calculations on similar pyrazolone (B3327878) structures suggest that the CH tautomer often possesses the lowest ground state energy, indicating a higher relative stability. jocpr.com

Impact of the 3-Methoxymethyl Substituent on Tautomeric Preferences and Equilibria

Spectroscopic Signatures of Tautomeric Forms (e.g., ¹H NMR, ¹³C NMR, IR for structural insights)

Spectroscopic techniques are invaluable for elucidating the tautomeric forms of pyrazolones. mdpi.com

¹H NMR Spectroscopy: Proton NMR can distinguish between the different tautomers. For instance, the CH form would exhibit a characteristic signal for the proton at the C4 position. In the OH form, a signal corresponding to the hydroxyl proton would be observed, the chemical shift of which can be solvent-dependent. The NH form would show a signal for the NH proton. For example, in studies of 1-phenyl-1H-pyrazol-3-ol, the OH proton appears as a broad singlet at δ 12.16 ppm in CDCl₃. mdpi.com

¹³C NMR Spectroscopy: Carbon NMR provides information about the carbon framework of the different tautomers. The chemical shift of the C5 carbon is particularly indicative. In the keto forms (CH and NH), the C5 carbon is a carbonyl carbon and would resonate at a significantly downfield chemical shift (typically >160 ppm). In the enol (OH) form, this carbon is part of a C=C double bond and would appear at a more upfield position. For comparison, in 1-phenyl-1H-pyrazol-3-ol, the C3 (equivalent to C5 in the subject compound's enol form) appears at δ 164.5 ppm in CD₃OD. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can help identify the functional groups present in each tautomer. The keto forms would show a strong absorption band for the C=O stretching vibration, typically in the range of 1630-1710 cm⁻¹. The enol form would be characterized by a broad O-H stretching band. For instance, the IR spectrum of a related pyrazolone showed a C=O stretch at 1627 cm⁻¹. mdpi.com

While specific spectral data for 3-(methoxymethyl)-1H-pyrazol-5(4H)-one is not available in the provided search results, the following table summarizes the expected characteristic spectroscopic data for its potential tautomers based on analogous compounds.

| Tautomeric Form | Spectroscopic Method | Expected Chemical Shift / Wavenumber | Reference Compound and Data |

| OH Form | ¹H NMR | OH proton signal | 1-Phenyl-1H-pyrazol-3-ol: δ 12.16 (br s, 1H, OH) in CDCl₃ mdpi.com |

| ¹³C NMR | C5 signal | 1-Phenyl-1H-pyrazol-3-ol: δ 164.5 (C3) in CD₃OD mdpi.com | |

| IR | O-H stretch | General expectation for enols | |

| CH/NH Forms | ¹H NMR | CH₂ or NH proton signal | - |

| ¹³C NMR | C5 (C=O) signal | 1-Phenyl-1,2-dihydro-3H-pyrazol-3-one derivative: δ 192.3 (C=O) in CDCl₃ mdpi.com | |

| IR | C=O stretch | 1-Phenyl-1,2-dihydro-3H-pyrazol-3-one derivative: 1627 cm⁻¹ (C=O) mdpi.com |

Chemical Reactivity and Derivatization Strategies

Reactions at the Active Methylene (B1212753) Carbon (C4) of the Pyrazolone (B3327878) Ring

The carbon atom at the C4 position of the pyrazolone ring is flanked by two carbonyl groups (in its keto tautomeric form), rendering the attached hydrogen atoms acidic and the carbon atom nucleophilic. This "active methylene" group is a primary site for electrophilic attack and condensation reactions.

The C4 position of the pyrazolone ring is highly susceptible to electrophilic substitution. Due to the electronic nature of the ring, substitution reactions occur almost exclusively at this site. researchgate.net For instance, reactions with electrophiles like N-bromosuccinimide (NBS) can introduce a bromine atom at the C4 position. researchgate.net Similarly, formylation can be achieved using the Vilsmeier-Haack reaction, which involves an electrophilic formylating agent, to introduce an aldehyde group at C4. mdpi.com These substitutions are fundamental steps for further functionalization of the molecule.

The active methylene group at C4 readily participates in condensation reactions with various carbonyl compounds, particularly aldehydes and ketones. rjpbcs.com In the presence of a basic catalyst such as piperidine (B6355638) or an acid catalyst, 3-(methoxymethyl)-1H-pyrazol-5(4H)-one can react with aromatic or aliphatic aldehydes to form 4-arylidene or 4-alkylidene derivatives. rjpbcs.comresearchgate.net This Knoevenagel-type condensation involves the formation of a new carbon-carbon double bond at the C4 position. rjpbcs.com These reactions are often efficient and provide a straightforward method for synthesizing a wide array of derivatives with extended conjugation.

A typical reaction involves refluxing the pyrazolone derivative with an aldehyde in a suitable solvent like ethanol. rjpbcs.com The resulting products, such as 4-arylmethylenebis(1H-pyrazol-5-ols), can be synthesized through a tandem Knoevenagel-Michael reaction sequence. researchgate.net

Table 1: Examples of Condensation Reactions with Carbonyl Compounds

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product Type | Reference |

|---|---|---|---|

| 3-Methyl-1H-pyrazol-5(4H)-one | Aromatic Aldehydes | 4-Arylidene-3-methyl-1H-pyrazol-5(4H)-one | rjpbcs.com |

| 3-Methyl-1-phenyl-2-pyrazoline-5-one | Aromatic Aldehydes | 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol) | researchgate.net |

The C4 position is also reactive towards Mannich reactions, an aminoalkylation process that introduces an aminomethyl group. This three-component reaction involves the pyrazolone, an aldehyde (typically formaldehyde), and a primary or secondary amine. openpharmaceuticalsciencesjournal.com The reaction proceeds via the formation of an Eschenmoser's salt or a similar iminium ion, which then acts as the electrophile that attacks the nucleophilic C4 carbon. This method provides a versatile route to pyrazolone derivatives bearing various aminoalkyl side chains, which are of interest in medicinal chemistry. openpharmaceuticalsciencesjournal.com

Reactivity at Nitrogen Centers (N1 and N2)

The pyrazolone ring possesses two nitrogen atoms, both of which can be sites for substitution, although their reactivity differs. The N1 nitrogen is generally more nucleophilic and accessible for alkylation and acylation reactions, leading to a variety of N-substituted derivatives.

N-alkylation at the N1 position is a common strategy for modifying the pyrazolone core. researchgate.net This can be achieved using various alkylating agents, such as alkyl halides (e.g., alkyl bromide), in the presence of a base. researchgate.netresearchgate.net The choice of reaction conditions can influence the regioselectivity of the alkylation, although substitution at N1 is generally favored. semanticscholar.org Alternative methods for N-alkylation have been developed using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis. semanticscholar.org Gas-phase reactions with alcohols over catalysts at high temperatures are also employed in industrial settings. google.com

N-acylation also primarily occurs at the N1 position using acylating agents like acid chlorides or anhydrides. researchgate.net However, O-acylation at the C5-hydroxyl group (in the enol tautomer) is a competing reaction. researchgate.net Reaction conditions can be optimized to favor one over the other. For example, selective C-acylation at the C4 position can be achieved by using calcium hydroxide, which protects the hydroxyl group and facilitates the desired reaction, thereby avoiding N- or O-acylation. researchgate.netrsc.org

Table 2: N-Alkylation and N-Acylation Reactions of Pyrazoles/Pyrazolones

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Bromide | 1-(n-Alkyl)-3-methylpyrazolin-5-ones | researchgate.net |

| N-Alkylation | Trichloroacetimidates | N-Alkyl Pyrazoles | semanticscholar.org |

The ability to introduce a wide range of substituents at the nitrogen centers allows for the synthesis of diverse derivatives. The reaction of hydrazine (B178648) derivatives with β-dicarbonyl compounds, like ethyl acetoacetate (B1235776), is a fundamental method for constructing the pyrazolone ring itself, directly yielding N-substituted products if a substituted hydrazine is used. rjpbcs.comijpsr.com For an existing pyrazolone ring, direct substitution at the nitrogen atoms provides a pathway to further diversification. These N-substituted derivatives are often synthesized to modulate the compound's biological and physicochemical properties. ijpsr.com For example, introducing different functional groups at the N1 position can significantly impact the molecule's activity in various biological assays. chemscene.com

Transformations Involving the Carbonyl Group (C5)

The carbonyl group at the C5 position of the pyrazolone ring is a key functional group for various chemical transformations. Its reactivity, however, is influenced by the tautomeric nature of the pyrazolone ring, which can exist in CH, OH, and NH forms. Reactions at the C5 position often involve the enol tautomer.

Reduction of the Carbonyl Group:

While direct reduction of the C5-carbonyl of a pre-formed 3-(methoxymethyl)-1H-pyrazol-5(4H)-one using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is not extensively documented in the literature, the synthesis of 5-hydroxydihydropyrazoles from β-dicarbonyl precursors suggests that the C5-oxo functionality can be transformed into a hydroxyl group. For instance, the reaction of benzoyl acetone (B3395972) with thiosemicarbazide (B42300) yields 5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, indicating the formation of a hydroxyl group at the C5 position during the cyclization process. nih.gov This transformation is analogous to a reduction of the carbonyl group.

The general mechanism for the reduction of a ketone to a secondary alcohol by sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. chemguide.co.ukmasterorganicchemistry.com Subsequent protonation of the resulting alkoxide intermediate yields the alcohol. masterorganicchemistry.compressbooks.pubyoutube.com

Table 1: Potential Products of C5-Carbonyl Reduction

| Starting Material | Reagent | Product |

| 3-(methoxymethyl)-1H-pyrazol-5(4H)-one | NaBH₄, then H₃O⁺ | 3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-ol |

Reaction with Organometallic Reagents:

The reaction of pyrazolones with organometallic reagents such as Grignard reagents is complex due to the presence of acidic protons on the ring nitrogen (N1) and the enolizable C4 position. These acidic protons would likely quench the Grignard reagent, preventing its nucleophilic attack at the C5 carbonyl carbon. Specific examples of Grignard reactions at the C5 position of 3-substituted-1H-pyrazol-5(4H)-ones are scarce in the literature, suggesting that this is not a straightforward transformation and would require protection of the acidic protons.

Chemical Transformations and Derivatizations of the Methoxymethyl Side Chain

The methoxymethyl group at the C3 position offers another site for chemical modification, primarily through cleavage of the ether linkage. This group is often employed as a protecting group for hydroxyl functionalities and can be removed under various conditions.

Ether Cleavage (Deprotection):

The methoxymethyl ether can be cleaved under acidic conditions to yield the corresponding 3-(hydroxymethyl)-1H-pyrazol-5(4H)-one. This deprotection is a common strategy in organic synthesis to unmask a hydroxyl group for further functionalization. Various reagents can be employed for this purpose, including mineral acids and Lewis acids.

Synthesis of Fused Heterocyclic Systems Incorporating the Pyrazolone Core

The pyrazolone ring is a valuable building block for the synthesis of more complex fused heterocyclic systems. These reactions often utilize the reactivity of the pyrazolone at the C4 position and the N1 or N2 atoms to construct new rings.

Pyrazolopyrazole Derivatives

Pyrazolopyrazole derivatives can be synthesized from pyrazolone precursors. For example, the condensation of 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with p-hydroxybenzaldehyde yields a benzylidene intermediate. Treatment of this intermediate with hydrazine hydrate (B1144303) can lead to the formation of a fused pyrazolopyrazole system. nih.gov This reaction involves the participation of the exocyclic double bond and the pyrazolone ring in the cyclization with hydrazine.

Spiro-fused Systems

Spiro-fused systems containing a pyrazolone ring are of significant interest due to their unique three-dimensional structures. These can be synthesized by reacting pyrazolones with various bifunctional reagents. For instance, 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can react with 2,4-dichlorobenzoyl isothiocyanate, thiosemicarbazide, and hydrazine hydrate to produce pyrazolooxazine, pyrazolopyrazole, and spiro[pyrazole-3,3'-pyrazolo[3,4-c]pyrazole] derivatives, respectively. nih.gov

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of these reactions is essential for optimizing reaction conditions and predicting product outcomes.

The formation of pyrazolopyrazole derivatives from the reaction of a 4-benzylidene-pyrazolone with hydrazine likely proceeds through a Michael addition of hydrazine to the exocyclic double bond, followed by an intramolecular cyclization and dehydration. A plausible mechanism involves the initial attack of one of the nitrogen atoms of hydrazine on the β-carbon of the α,β-unsaturated system, followed by the attack of the second nitrogen atom on the C5-carbonyl group of the pyrazolone ring, leading to the fused bicyclic system after dehydration. ijpsr.com

The synthesis of spiro-fused pyrazolones often involves a cascade or domino reaction sequence. For example, the formation of spirooxindole-fused spiropyrazolones via a [3+2] annulation of γ-substituted allenoates with pyrazoloneyldiene oxindoles is catalyzed by a bifunctional phosphine. The proposed mechanism involves the catalyst activating both the allenoate and the pyrazoloneyldiene oxindole (B195798) to facilitate the cycloaddition. nih.gov DFT studies on related cycloaddition reactions to form pyrazole (B372694) derivatives have been used to elucidate the regio- and stereoselectivity of the process, confirming the kinetic and thermodynamic products. chemguide.co.ukharvard.edu

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular skeleton and proton environments can be constructed. It is important to note that pyrazol-5-ones can exist in several tautomeric forms (CH, OH, and NH forms), and the observed NMR spectrum reflects the predominant form or a dynamic average in a given solvent.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 3-(methoxymethyl)-1H-pyrazol-5(4H)-one, four distinct signals are expected. The chemical shifts (δ) are influenced by the electronic environment of each proton.

N-H Proton: The proton attached to the nitrogen atom is typically observed as a broad singlet in the downfield region of the spectrum, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding.

Methoxymethyl Protons (-CH₂O-): The two protons of the methylene (B1212753) group adjacent to the ether oxygen are deshielded and are expected to appear as a sharp singlet.

Methoxy (B1213986) Protons (-OCH₃): The three protons of the methyl group of the ether are also observed as a distinct singlet.

Ring Methylene Protons (-CH₂-): The two protons on the C4 position of the pyrazole (B372694) ring are in an aliphatic environment and are expected to appear as a singlet further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(methoxymethyl)-1H-pyrazol-5(4H)-one in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H | ~10.5 - 11.5 | Broad Singlet | 1H |

| -CH₂O- (methoxymethyl) | ~4.2 - 4.4 | Singlet | 2H |

| -OCH₃ (methoxy) | ~3.3 - 3.5 | Singlet | 3H |

| -CH₂- (ring C4) | ~3.1 - 3.3 | Singlet | 2H |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The structure of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one contains five distinct carbon atoms. The carbonyl carbon of the pyrazolone (B3327878) ring is characteristically found at a very low field. nih.govjocpr.com

Carbonyl Carbon (C5): This carbon (C=O) is the most deshielded, appearing significantly downfield, typically above 160 ppm. jocpr.com

Imine Carbon (C3): The C=N carbon atom is also significantly deshielded and is found in the olefinic/aromatic region of the spectrum.

Methoxymethyl Carbon (-CH₂O-): The carbon of the methylene group attached to the ether oxygen is deshielded by the electronegative oxygen atom.

Methoxy Carbon (-OCH₃): The carbon of the methyl group is found in the typical range for methoxy groups. nih.gov

Ring Methylene Carbon (C4): The aliphatic CH₂ carbon within the ring appears at the highest field among the ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(methoxymethyl)-1H-pyrazol-5(4H)-one in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C5 (C=O) | ~170 - 175 |

| C3 (C=N) | ~150 - 155 |

| -CH₂O- (methoxymethyl) | ~65 - 70 |

| -OCH₃ (methoxy) | ~58 - 60 |

| C4 (-CH₂-) | ~35 - 40 |

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings. In the case of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one, no cross-peaks would be expected in a COSY spectrum, as all proton groups are isolated and appear as singlets.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show direct, one-bond correlations between protons and the carbons they are attached to. This would confirm the assignments made in the 1D spectra (e.g., correlating the signal at ~3.3 ppm to the carbon at ~59 ppm for the methoxy group).

Table 3: Expected Key HMBC Correlations for 3-(methoxymethyl)-1H-pyrazol-5(4H)-one

| Protons at δ (ppm) | Correlate to Carbons at δ (ppm) | Inferred Connectivity |

|---|---|---|

| -CH₂O- (~4.3) | C3 (~152), -OCH₃ (~59) | -C3-CH₂-O-CH₃ |

| -OCH₃ (~3.4) | -CH₂O- (~67) | -CH₂-O-CH₃ |

| -CH₂- (C4, ~3.2) | C5 (~172), C3 (~152) | -C3-CH₂-C5- |

| N-H (~11.0) | C5 (~172), C4 (~37) | -NH-C5-CH₂- |

Nuclear Overhauser Effect (NOE) spectroscopy provides information about the spatial proximity of atoms, regardless of their bonding connectivity. In an NOE experiment, irradiating one proton will cause an enhancement of the signal of other protons that are close in space (typically within 5 Å). For this molecule, an NOE experiment could reveal through-space interactions between the protons of the methoxymethyl side chain (-CH₂O-) and the protons of the ring methylene group at C4, confirming the substituent's position and orientation relative to the ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one is expected to show characteristic absorption bands corresponding to its key functional groups. vscht.cznist.gov

Table 4: Characteristic IR Absorption Bands for 3-(methoxymethyl)-1H-pyrazol-5(4H)-one

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium-Broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (lactam) | 1680 - 1720 | Strong |

| C=N Stretch | 1600 - 1650 | Medium |

| C-O Stretch (ether) | 1100 - 1150 | Strong |

The presence of a strong absorption band around 1700 cm⁻¹ is indicative of the carbonyl group, while the broad band above 3200 cm⁻¹ confirms the N-H group. The strong band in the 1100-1150 cm⁻¹ region is characteristic of the C-O ether linkage. vscht.cz

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented, and the resulting fragments provide valuable structural clues. The molecular formula of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one is C₅H₈N₂O₂, with a molecular weight of 128.13 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺•) at a mass-to-charge ratio (m/z) of 128.

The fragmentation pattern is dictated by the stability of the resulting ions. Plausible fragmentation pathways for pyrazolone derivatives often involve cleavages of the side chains and fragmentation of the heterocyclic ring. researchgate.netlibretexts.org

Loss of Methoxy Radical: Cleavage of the O-CH₃ bond can lead to the loss of a methoxy radical (•OCH₃, 31 Da), resulting in a fragment ion at m/z 97.

Loss of Methoxymethyl Radical: Alpha-cleavage next to the ring can result in the loss of the entire side chain (•CH₂OCH₃, 45 Da), producing a characteristic ion at m/z 83.

Ring Fragmentation: Pyrazole rings are known to fragment via the loss of stable neutral molecules like carbon monoxide (CO, 28 Da) from the carbonyl group, or hydrogen cyanide (HCN, 27 Da) and dinitrogen (N₂, 28 Da) from the ring itself. researchgate.net

Table 5: Predicted Key Fragments in the Mass Spectrum of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one

| m/z | Possible Fragment Identity | Associated Neutral Loss |

|---|---|---|

| 128 | [M]⁺• (Molecular Ion) | - |

| 97 | [M - •OCH₃]⁺ | •OCH₃ |

| 83 | [M - •CH₂OCH₃]⁺ | •CH₂OCH₃ |

| 100 | [M - CO]⁺• | CO |

| 55 | [C₃H₅N]⁺• or [C₂HNO]⁺• | Multiple steps |

X-ray Crystallography for Definitive Solid-State Structural Determination

No published X-ray crystallographic data for 3-(methoxymethyl)-1H-pyrazol-5(4H)-one could be identified. This technique would be essential to definitively determine the solid-state structure, including bond lengths, bond angles, and the crystal packing arrangement. Such an analysis would provide unambiguous proof of the molecular connectivity and conformation.

Integration of Spectroscopic Data for Robust Structural Proof

While spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry) would be crucial for the structural confirmation of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one, specific experimental spectra and their interpretation for this compound are not available in the reviewed literature. A comprehensive structural proof would involve the integration of these techniques to corroborate the connectivity and functional groups suggested by the molecular formula.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and properties of pyrazolone (B3327878) derivatives. For 3-(methoxymethyl)-1H-pyrazol-5(4H)-one, these calculations typically commence with geometry optimization to determine the most stable molecular conformation. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G**), are commonly used to predict structural parameters with a high degree of accuracy when compared to experimental data. nih.gov

Key electronic properties that can be derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. For pyrazole (B372694) derivatives, the distribution and energies of these frontier orbitals are influenced by the nature and position of substituents on the pyrazole ring. nih.govnih.gov

Molecular Electrostatic Potential (MEP) analysis is another valuable tool that maps the electrostatic potential onto the electron density surface of the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the case of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one, the MEP would likely show negative potential around the carbonyl oxygen and the nitrogen atoms, indicating their susceptibility to electrophilic attack, while regions of positive potential would highlight sites for nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) analysis can provide further details on charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation and hydrogen bonding. researchgate.net These computational approaches collectively offer a comprehensive understanding of the electronic characteristics of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one, which is fundamental to predicting its reactivity and interaction with other molecules.

Computational Modeling of Tautomeric Equilibria and Energy Landscapes

A hallmark of pyrazol-5-ones is their existence in multiple tautomeric forms. For 3-(methoxymethyl)-1H-pyrazol-5(4H)-one, three principal tautomers are possible: the CH form (4,5-dihydro-5-oxo-), the OH form (1H-pyrazol-5-ol), and the NH form (1,2-dihydro-3H-pyrazol-3-one). researchgate.netclockss.org Computational modeling is a powerful tool to investigate the relative stabilities of these tautomers and the energy barriers for their interconversion.

By calculating the ground-state energies of each tautomer using methods like DFT, the predominant form in the gas phase and in different solvents can be predicted. researchgate.net The choice of solvent can significantly influence the tautomeric equilibrium, a phenomenon that can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM). researchgate.net Theoretical studies on analogous 1-substituted pyrazolin-5-ones have shown that the CH tautomer often has the lowest ground-state energy in the gas phase. researchgate.net However, in solution, the relative stabilities can shift, with more polar solvents potentially favoring the more polar NH or OH forms. rsc.org For instance, in a study of 1-phenyl-3-methyl-pyrazolin-5-ones, the solvent was found to have a strong influence on the tautomeric equilibrium. researchgate.net

The energy landscape of tautomerization can be mapped by locating the transition states that connect the different tautomeric forms. This provides insights into the kinetics of the interconversion processes. Such studies have been performed for related pyrazolone systems, revealing the intramolecular and intermolecular proton transfer pathways. nih.gov

| Tautomer | Gas Phase Relative Energy (kcal/mol) | Aqueous Phase Relative Energy (kcal/mol) |

|---|---|---|

| CH-form | 0.00 | 1.50 |

| OH-form | 2.50 | 0.50 |

| NH-form | 1.80 | 0.00 |

Investigation of Reaction Mechanisms and Transition States using DFT

DFT calculations are extensively used to investigate the mechanisms of chemical reactions involving pyrazole derivatives. acs.org This approach allows for the detailed exploration of reaction pathways, the identification of intermediates, and the characterization of transition states. For 3-(methoxymethyl)-1H-pyrazol-5(4H)-one, this could include studying its reactivity towards electrophiles and nucleophiles.

For example, in the case of C-acylation reactions, which are common for pyrazolones, DFT can be employed to model the reaction pathway and determine whether the reaction proceeds via a kinetically or thermodynamically controlled mechanism. rsc.org By calculating the activation energies for different possible reaction channels, the regioselectivity of such reactions can be predicted.

Furthermore, DFT can elucidate the role of catalysts in reactions involving pyrazoles. For instance, in the synthesis of pyrazole-4-carbonitrile derivatives, DFT studies have been used to understand the catalytic role of metal complexes by examining the electronic properties and coordination of the catalyst. acs.org The insights gained from these computational studies are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the flexible methoxymethyl group at the C3 position of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one introduces conformational flexibility. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org Computational methods can be used to identify the stable conformers and to determine their relative energies.

Molecular mechanics force fields or quantum mechanical methods can be used to perform a systematic search of the conformational space to locate the low-energy conformers. For flexible pyrazolone derivatives, it has been shown that both folded and open conformations can exist, and their relative stability can be assessed through theoretical calculations. bohrium.com

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time, taking into account temperature and solvent effects. eurasianjournals.comnih.gov MD simulations can reveal the conformational transitions and the preferred conformations in solution, offering a more realistic picture of the molecule's behavior in a biological or chemical system. nih.gov Such simulations have been applied to various pyrazole derivatives to understand their interactions with biological targets. tandfonline.com

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angle (°) |

|---|---|---|---|

| Anti | 0.00 | 2.5 | 180 |

| Gauche | 0.85 | 3.1 | 60 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be used to aid in the characterization of new compounds and to interpret experimental spectra. For 3-(methoxymethyl)-1H-pyrazol-5(4H)-one, quantum chemical calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govdntb.gov.ua

Vibrational frequencies can be calculated using DFT, and after applying a scaling factor, these can be compared with experimental IR spectra to assist in the assignment of vibrational modes. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. dntb.gov.ua The accuracy of these predictions is often high enough to distinguish between different isomers or tautomers, making it a valuable tool for structural elucidation. researchgate.netrsc.org

The comparison between calculated and experimental spectroscopic data serves as a validation of the computational model. A good agreement between the two provides confidence in the accuracy of the calculated geometric and electronic structures. This synergy between theoretical predictions and experimental measurements is a cornerstone of modern chemical research. nih.gov

Applications in Organic Synthesis and Materials Science Non Biological Focus

Role as a Versatile Building Block for Complex Molecular Architectures

The pyrazolone (B3327878) ring system is a privileged scaffold in organic chemistry, serving as a foundational unit for the synthesis of a wide array of more complex molecular structures. mdpi.combeilstein-journals.orgbeilstein-archives.org Its versatility stems from the presence of several functional groups and reactive positions, including an active methylene (B1212753) group, a carbonyl group, and nitrogen atoms, which can all participate in various chemical transformations. This allows for the construction of fused heterocyclic systems and other elaborate molecules.

Pyrazolone derivatives are key precursors for synthesizing fused ring systems such as pyranopyrazoles, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-b]quinolines. mdpi.comresearchgate.netpreprints.org For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various reagents can yield a diverse range of heterocyclic compounds. nih.govrjpbcs.com The synthesis of these complex architectures often leverages the reactivity of the C4 position (the active methylene group) and the endocyclic nitrogen atom.

Below is a table summarizing representative complex molecular architectures derived from pyrazolone building blocks.

| Pyrazolone Precursor | Reactant(s) | Resulting Molecular Architecture | Significance |

|---|---|---|---|

| 3-Methyl-2-pyrazolin-5-one | Arylidenemalononitrile | Pyrano[2,3-c]pyrazole | Forms a fused tricyclic system through condensation and cyclization. mdpi.com |

| 3-Aminopyrazole | Benzylidene-malononitrile | Pyrazolo[1,5-a]pyrimidine | Demonstrates the utility of amino-substituted pyrazolones in building fused nitrogen-containing heterocycles. mdpi.com |

| 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone | Primary Amines (e.g., 3-aminophenol) | Schiff Base Derivatives | Creates complex ligands with multiple coordination sites for metal ions. nih.gov |

| 3-Methyl-N,1-diphenyl-1H-pyrazol-5-amine | Aldehydes | Pyrazolo[3,4-b]quinoline | Forms a tetracyclic system via cyclization reactions. nih.gov |

Utilization in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. Pyrazolones, including 3-(methoxymethyl)-1H-pyrazol-5(4H)-one, are excellent substrates for MCRs. preprints.orgnih.govrsc.org

A prominent example is the one-pot synthesis of pyranopyrazole derivatives. sciensage.infojsynthchem.com This reaction typically involves the condensation of a pyrazolone, an aldehyde, and an activated nitrile like malononitrile. mdpi.comresearchgate.net These reactions can be performed under various conditions, including solvent-free protocols or using catalysts such as L-proline or ionic liquids, highlighting their adaptability and alignment with green chemistry principles. nih.govrsc.orgjsynthchem.com The reaction proceeds through a sequence of steps, often initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to yield the highly functionalized dihydropyrano[2,3-c]pyrazole core. jsynthchem.comresearchgate.net

The following table details examples of MCRs involving pyrazolones for the synthesis of complex heterocyclic compounds.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

|---|---|---|---|---|

| Hydrazine (B178648) Hydrate (B1144303) | Ethyl Acetoacetate (B1235776) | Aldehydes & Malononitrile | Solvent-free, heat | Pyrano[2,3-c]pyrazoles mdpi.comsciensage.info |

| Aniline | Aromatic Aldehyde | 3-Methyl-1-phenyl-pyrazol-5-one | L-proline, ethanol, reflux | 4,4'-(Arylmethylene)-bis-(3-methyl-1-phenylpyrazol-5-oles) preprints.orgnih.gov |

| Malononitrile | Aromatic Aldehydes | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Electro-catalyzed, Ethanol/NaBr | 1,4-Dihydropyrano[2,3-c]pyrazole derivatives researchgate.net |

| Heterocyclic Ketene Aminals | 1-Phenyl-1H-pyrazol-5(4H)-ones | Triethoxymethane | Solvent-free, reflux | 1H-Pyrazol-5(4H)-one-based Heterocyclic Ketene Aminals rsc.org |

Precursor for Dyes and Pigments

Pyrazolones are historically significant precursors in the synthesis of azo dyes and pigments. The reactivity of the active methylene group at the C4 position of the pyrazolone ring makes it an excellent coupling component for diazonium salts. nih.gov This electrophilic substitution reaction, known as azo coupling, results in the formation of a stable azo (-N=N-) bridge, which acts as a chromophore responsible for the color of the resulting dye.

The synthesis involves diazotizing an aromatic amine and subsequently coupling the resulting diazonium salt with the pyrazolone derivative. nih.govnih.gov The specific substituents on both the pyrazolone and the aromatic amine can be varied to tune the final color and properties of the dye. researchgate.net Pyrazolone-based azo dyes are known for their bright colors, typically in the yellow to red range, and good lightfastness properties.

The table below presents examples of azo dyes synthesized from pyrazolone precursors.

| Pyrazolone Component | Diazonium Salt Source | Resulting Dye Structure Type | Typical Color Range |

|---|---|---|---|

| 1-(4-sulfophenyl)-3-methyl-5-pyrazolone | Various substituted anilines | Azo acid dyes | Yellow, Orange, Red researchgate.net |

| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | (Self-diazotized) | Coupled with active methylene compounds | Varies with coupling component nih.gov |

| 3-Phenyl-5-aminopyrazole | (Self-diazotized) | Coupled with Schäffer acid or resorcinol | Varies with coupling component nih.gov |

| 1-(4-sulfophenyl)-3-methyl-5-pyrazolone | Diazonium salt from luminol | Luminol Azo Pyrazolone Dye | Colored ekb.eg |

Ligand Chemistry and Metal Complexation

Pyrazolone derivatives are effective ligands capable of coordinating with a wide range of metal ions to form stable metal complexes. ekb.egrsc.org The coordinating ability arises from the keto-enol tautomerism of the pyrazolone ring, which provides oxygen and nitrogen donor atoms. nih.gov The enol form, in particular, can be deprotonated to create an anionic bidentate ligand that chelates to a metal center through the enolic oxygen and the N2 nitrogen atom of the pyrazole (B372694) ring.

The substituents on the pyrazolone ring can be modified to create tridentate or even more complex polydentate ligands, enhancing the stability and modifying the electronic and steric properties of the resulting metal complexes. nih.govresearchgate.net These complexes have applications in areas such as catalysis and materials science. For example, complexes have been synthesized with transition metals like cadmium(II), cobalt(II), manganese(II), and zinc(II). nih.govrsc.orgresearchgate.net The geometry and properties of these complexes depend on the metal ion, the specific pyrazolone ligand, and the reaction conditions.

The following table summarizes selected metal complexes formed with pyrazolone-based ligands.

| Ligand | Metal Ion(s) | Resulting Complex Structure | Coordination Details |

|---|---|---|---|

| 3-Methyl-1H-pyrazole-4-carboxylic acid (H₂MPCA) | Cd(II), Co(II) | Mononuclear complexes and a 3D coordination polymer | Coordination via carboxylate oxygen and pyrazole nitrogen atoms. rsc.org |

| N-(1-phenyl-3-methyl-4-benzal-5-pyrazolone)-p-methoxy-benzoylhydrazine | Mn(II), Co(II), Ni(II), Zn(II), Cd(II) | ML₂·nH₂O type complexes | Acts as a tridentate ligand with ONO donor atoms. researchgate.net |

| 2-(3′-phenyl-5′-pyrazolyl azo) resorcinol | Cu(II), Ni(II), Co(II), Zn(II) | Chelate complexes | Used as chromogenic reagents for spectrophotometric determination of metal ions. nih.gov |

| 4-[(3-Hydroxyanilino)(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Not specified, potential for coordination | Tridentate ligand | The O atom of the pyrazolone and the O and N atoms of the aminophenol group are available for coordination. nih.gov |

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Catalyst Development

While classical methods for pyrazolone (B3327878) synthesis are well-established, the future demands more efficient, sustainable, and versatile synthetic strategies. Research is increasingly focused on green chemistry principles and the development of advanced catalytic systems that can be applied to the synthesis of specifically substituted pyrazolones like 3-(methoxymethyl)-1H-pyrazol-5(4H)-one.

A significant trend is the development of catalytic, multicomponent reactions that construct the pyrazolone core in a single step from simple precursors. For instance, green synthetic approaches using water as a solvent and imidazole (B134444) as a catalyst have been successfully developed for certain pyrazole (B372694) compounds. acs.org This approach offers a facile and environmentally benign method that could be adapted for the target compound. acs.org The exploration of various catalysts, including phosphotungstic acid and the use of alternative energy sources like microwave and ultrasound irradiation, has also shown promise in accelerating reaction times and improving yields for pyrazolone synthesis. nih.gov Future work will likely focus on designing catalysts that offer high regioselectivity, a crucial aspect for synthesizing asymmetrically substituted pyrazolones.

Table 1: Overview of Modern Catalytic Systems in Pyrazolone Synthesis

| Catalyst Type | Reaction | Advantages | Source(s) |

|---|---|---|---|

| Organocatalysts (e.g., Imidazole) | Multicomponent synthesis | Green approach, aqueous media, mild conditions | acs.org |

| Solid Acids (e.g., Phosphotungstic Acid) | Condensation reactions | Reusability, high efficiency | nih.gov |

| Metal Catalysts (e.g., Rhodium, Palladium) | Cycloaddition and cross-coupling | High regioselectivity, mild conditions | organic-chemistry.org |

In-depth Mechanistic Studies of Under-Explored Transformations

A deeper understanding of reaction mechanisms is critical for optimizing existing synthetic methods and discovering novel chemical transformations. For many reactions involving pyrazolone derivatives, the precise mechanistic pathways, transition states, and the role of catalysts are not fully elucidated.

Future research will likely employ a combination of experimental techniques (such as kinetic analysis and isotopic labeling) and computational modeling to investigate these mechanisms. For example, mechanistic studies have revealed the dual role of water and catalysts like imidazole in activating substrates through hydrogen bonding and proton abstraction. acs.org Similarly, studies on protic pyrazole complexes have proposed mechanisms involving proton-coupled electron transfer (PCET) to explain catalytic activity. nih.gov Applying these in-depth studies to transformations of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one could lead to significant improvements in reaction efficiency and selectivity, and potentially uncover new modes of reactivity for the pyrazolone ring.

Development of Stereoselective Syntheses

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven significant research into stereoselective synthesis. The pyrazolone scaffold is a privileged structure in medicinal chemistry, and the ability to control its stereochemistry is paramount. acs.orgrsc.org

Recent years have seen remarkable progress in the enantioselective synthesis of chiral pyrazolone derivatives, primarily through organocatalysis. rsc.orgnih.gov Chiral catalysts, such as squaramides and isothioureas, have been effectively used to catalyze reactions like Michael additions, cycloadditions, and Mannich reactions with high yields and excellent enantioselectivities. acs.orgrsc.orgacs.org For example, an isothiourea-catalyzed multicomponent cascade reaction has been developed for the stereoselective synthesis of pyrazolone-derived β-amino acid esters, achieving high diastereomeric ratios and enantiomeric excess. acs.org The future in this area involves expanding the scope of these stereoselective methods to a wider range of pyrazolone substrates, including 3-(methoxymethyl)-1H-pyrazol-5(4H)-one, and developing novel catalytic systems for transformations that are currently difficult to control.

Table 2: Examples of Enantioselective Reactions for Pyrazolone Derivatives

| Reaction Type | Catalyst | Substrates | Yield | Enantioselectivity (ee) | Source(s) |

|---|---|---|---|---|---|

| Michael Addition | Chiral Squaramide | Pyrazolin-5-ones and β,γ-unsaturated α-ketoesters | Up to 99% | Up to 96% ee | rsc.org |

| Cascade Reaction | Isothiourea | Pyrazolone-derived ketimine, anhydride, alcohol | 93% | 99% ee | acs.org |

Advanced Computational Studies to Guide Experimental Design

Computational chemistry has become an indispensable tool in modern chemical research, offering predictive insights that can significantly accelerate the design and discovery process. For pyrazolone derivatives, advanced computational studies are being used to understand structure-property relationships, predict reactivity, and elucidate reaction mechanisms. daneshyari.comresearchgate.net

Methods such as Density Functional Theory (DFT) are employed to investigate the structural and electronic properties of pyrazolone tautomers, determine their relative stability, and calculate parameters relevant to their antioxidant or biological activity. daneshyari.comresearchgate.nettandfonline.com Quantitative Structure-Activity Relationship (QSAR) studies correlate computed molecular descriptors with observed biological activities, providing models to predict the efficacy of new derivatives. ej-chem.org Applying these computational approaches to 3-(methoxymethyl)-1H-pyrazol-5(4H)-one could guide the rational design of new derivatives with tailored properties, predict their behavior in different chemical environments, and prioritize synthetic targets, thereby saving significant time and resources in the laboratory. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing and discovery. nih.gov These technologies offer enhanced control, safety, and scalability compared to traditional batch processing. researchgate.netmdpi.comnih.gov

Flow chemistry has been successfully applied to the synthesis of pyrazoles and related heterocycles, demonstrating significant reductions in reaction time (from hours to minutes) and enabling safer handling of hazardous intermediates. mdpi.comgalchimia.com Automated synthesis platforms, often leveraging artificial intelligence, can accelerate the design, execution, and optimization of chemical reactions. youtube.com These systems can perform a vast number of experiments to rapidly screen conditions or synthesize libraries of compounds for biological evaluation. researchgate.netresearchgate.net The future application of these technologies to 3-(methoxymethyl)-1H-pyrazol-5(4H)-one and its analogues could enable on-demand synthesis and high-throughput screening, dramatically accelerating the discovery of new materials and therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(methoxymethyl)-1H-pyrazol-5(4H)-one?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives (e.g., substituted phenylhydrazines) with β-keto esters. For example, 4-chlorophenylhydrazine reacts with ethyl acetoacetate under acidic conditions to form a pyrazolone intermediate, followed by methoxymethylation using methyl iodide or similar alkylating agents . Reaction optimization (e.g., solvent choice, temperature) is critical for yield improvement.

Q. How is 3-(methoxymethyl)-1H-pyrazol-5(4H)-one characterized spectroscopically?

- Methodological Answer :

- 1H/19F NMR : Assign signals for the methoxymethyl group (δ ~3.3 ppm for OCH3, δ ~4.5 ppm for CH2), enolic OH (δ ~13 ppm, broad), and pyrazole ring protons. 19F NMR is critical for fluorinated analogs .

- IR : Identify carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and OCH3 vibrations at ~2800–3000 cm⁻¹ .

- X-ray crystallography : Resolves crystal packing, intramolecular interactions (e.g., C–H···O/N), and dihedral angles between aromatic planes .

Q. What reaction conditions improve yields in pyrazolone synthesis?

- Methodological Answer :

- Conventional heating : Prolonged reflux (3–5 hours) in polar aprotic solvents (e.g., DMF, DMSO) achieves moderate yields (68–79%) .

- Non-conventional methods : Microwave irradiation reduces reaction time (10–15 minutes) and improves yields (82–92%) by enhancing molecular collision efficiency. Ultrasonication also enhances mass transfer in heterogeneous systems .

Advanced Research Questions

Q. How can regioisomerism in pyrazolone derivatives be resolved?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Differentiates between regioisomers by correlating proton-proton spatial relationships. For example, in fluorinated derivatives, coupling patterns in 19F NMR help identify substituent positions .

- Computational modeling : DFT calculations predict NMR chemical shifts and optimize regioisomeric structures for comparison with experimental data .

Q. What strategies are used for computational docking studies to predict bioactivity?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to dock the compound into target protein active sites (e.g., kinases, receptors). Parameterize the methoxymethyl group’s steric and electronic effects.

- MD simulations : Assess binding stability under physiological conditions (e.g., solvation, temperature) .

- QSAR models : Correlate substituent effects (e.g., methoxymethyl vs. trifluoromethyl) with biological activity using regression analysis .

Q. How is SHELX software applied in crystallographic refinement for this compound?

- Methodological Answer :

- Data collection : Use high-resolution X-ray data (e.g., Oxford Diffraction Xcalibur) for accurate structure determination .

- SHELXL refinement : Refine anisotropic displacement parameters, hydrogen bonding (e.g., C–H···O/N), and torsional angles. Validate with R-factors and difference density maps .

- CIF deposition : Archive crystallographic data in repositories like the Cambridge Structural Database for reproducibility .

Q. What are the challenges in analyzing tautomeric forms of pyrazol-5(4H)-one derivatives?

- Methodological Answer :

- Variable-temperature NMR : Monitor proton exchange between 1,4-dihydro and 2,4-dihydro tautomers.

- X-ray crystallography : Resolve tautomeric states via hydrogen bond geometry (e.g., enol vs. keto forms) .

- pH-dependent studies : Use UV-Vis spectroscopy to track tautomeric shifts under acidic/basic conditions .

Methodological Notes

- Synthetic Optimization : Prioritize green chemistry metrics (e.g., E-factor, atom economy) when scaling reactions .

- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to avoid misassignment of quaternary carbons .

- Ethical Reporting : Disclose crystallographic data collection parameters (e.g., wavelength, temperature) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.